molecular formula C7H9ClN2O3S B1520872 1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride CAS No. 1050910-45-6

1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride

Cat. No.: B1520872
CAS No.: 1050910-45-6
M. Wt: 236.68 g/mol
InChI Key: AUZVCWXHUZTUTG-UHFFFAOYSA-N
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Description

1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The presence of both a sulfonyl chloride group and a carbamoyl group in the same molecule makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.

    Introduction of the Methylcarbamoyl Group: This step involves the reaction of the pyrrole ring with methyl isocyanate or a similar reagent to introduce the methylcarbamoyl group.

    Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the intermediate compound with chlorosulfonic acid or another sulfonylating agent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride or a thiol under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran, water

    Catalysts: Base catalysts such as triethylamine or pyridine for substitution reactions

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonate Thioesters: Formed by reaction with thiols

    Sulfonic Acid: Formed by hydrolysis

Scientific Research Applications

1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their function and interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride is primarily based on its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, which can modify the structure and function of target molecules. This reactivity is exploited in various applications, such as the synthesis of sulfonamide-based drugs or the modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.

    1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

    1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonate ester: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.

Uniqueness

1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride is unique due to the presence of both a sulfonyl chloride group and a carbamoyl group in the same molecule. This combination of functional groups provides a unique reactivity profile, making it a valuable intermediate in organic synthesis and various applications in scientific research.

Properties

IUPAC Name

1-methyl-5-(methylcarbamoyl)pyrrole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O3S/c1-9-7(11)6-3-5(4-10(6)2)14(8,12)13/h3-4H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZVCWXHUZTUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CN1C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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